Probenecid-d14
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Overview
Description
Probenecid-d14 is a deuterium-labeled derivative of Probenecid, a medication primarily used to treat gout and hyperuricemia. The deuterium labeling is used to trace the compound in various scientific studies, enhancing its utility in research applications. Probenecid itself is known for its ability to inhibit the renal excretion of organic anions and reduce the tubular reabsorption of urate, making it effective in lowering serum uric acid levels .
Mechanism of Action
Target of Action
Probenecid-d14, a deuterium-labeled form of Probenecid, primarily targets organic anion transporters (OATs) . These transporters are responsible for the excretion of organic agents such as penicillin . Probenecid also targets transient receptor potential vanilloid 2 (TRPV2) channels and pannexin 1 channels .
Mode of Action
This compound, like its parent compound Probenecid, acts by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This increases the urinary excretion of uric acid and decreases serum urate levels . It also increases plasma levels of weak organic acids (penicillins, cephalosporins, or other beta-lactam antibiotics) by competitively inhibiting their renal tubular secretion .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the tubular reabsorption of urate, thus affecting the uric acid excretion pathway . It also impacts the ATP release pathway, suggesting that ATP release involves an organic anion transporter . Furthermore, it has been shown to inhibit the expression and activation of pannexin 1 channel-related molecules, like ASC, NLRP1, IL-1β, and caspase-1 .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Probenecid. Probenecid is rapidly and completely absorbed following oral administration . It is metabolized in the liver and excreted in the urine . Addition of Probenecid to oral β-lactams has been shown to increase total AUC (7/7; 100%), Cmax (5/8; 63%) and serum t½ (6/8; 75%) .
Result of Action
The primary result of this compound’s action is the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .
Action Environment
The action of this compound, like that of Probenecid, can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s hydration status, as maintaining a high fluid intake is recommended to facilitate the excretion of uric acid . Additionally, the drug’s stability could potentially be affected by factors such as temperature and pH, although specific details would require further investigation.
Biochemical Analysis
Biochemical Properties
Probenecid-d14, like its parent compound Probenecid, interacts with various enzymes and proteins. It inhibits organic anion transporters (OATs), which are responsible for the excretion of organic agents . This inhibition reduces the renal clearance of certain drugs, increasing their plasma concentration and prolonging their effect . This compound also activates the transient receptor potential (TRP) channel TRPV2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to have a chemosensitizing effect in cancer cell lines . In combination with antineoplastic agents, this compound can increase cell death, reduce colony formation, and increase the number of apoptotic cells . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels . It also acts as an agonist of TRPV2 (EC 50 = 31.9 µM), eliciting nociceptive behavior under inflammatory conditions in mice .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to improve the survival duration by 35% in a mouse model of neuroblastoma . The motor activity of the mice was significantly ameliorated compared to the control group .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving a mouse model of neuroblastoma, increasing doses of this compound resulted in a significant decrease in the effective doses of the chemotherapeutic agents .
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This affects metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It inhibits the renal excretion of certain organic anionic drugs, thereby increasing their plasma concentration and prolonging their effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Probenecid-d14 involves the incorporation of deuterium into the Probenecid molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with p-carboxybenzenesulfonamide.
Reaction with Deuterated Reagents: The p-carboxybenzenesulfonamide is reacted with deuterated n-propyl bromide in the presence of a base such as sodium hydroxide.
Purification: The crude product is purified through crystallization and filtration to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure the desired isotopic purity and chemical composition.
Chemical Reactions Analysis
Types of Reactions
Probenecid-d14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Probenecid-d14 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of Probenecid in biological systems.
Drug Interaction Studies: Helps in understanding the interaction of Probenecid with other drugs by tracking its metabolic pathways.
Biological Research: Used in studies involving the transient receptor potential vanilloid 2 (TRPV2) channels and pannexin 1 channels.
Medical Research: Investigated for its potential antiviral activity against respiratory viruses, including SARS-CoV-2
Industrial Applications: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Probenecid: The non-deuterated form of Probenecid.
Benzylpenicillin: Another compound that interacts with organic anion transporters.
Phenoxymethylpenicillin: Similar in its interaction with organic anion transporters.
Uniqueness
Probenecid-d14 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research applications, making it a valuable tool for studying drug interactions and metabolic pathways .
Properties
IUPAC Name |
4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBABZHXKTCFAPX-YTSTUSJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the purpose of using Probenecid-d14 in this study?
A1: this compound serves as an internal standard (IS) in the analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum using TQ LC/MS []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response. Using a stable isotope-labeled analog like this compound is particularly advantageous as it exhibits nearly identical chemical behavior to the analyte (Probenecid) while being distinguishable by mass spectrometry.
Q2: How does Probenecid affect the serum exposure of phenoxymethylpenicillin?
A2: While the provided abstract doesn't delve into the mechanism, it mentions that Probenecid enhances the serum exposure of phenoxymethylpenicillin, potentially allowing for lower phenoxymethylpenicillin doses to reach similar pharmacokinetic/pharmacodynamic targets []. This effect is likely due to Probenecid's known ability to inhibit renal tubular secretion of certain drugs, including penicillin. By reducing the elimination rate of phenoxymethylpenicillin, Probenecid increases its concentration and duration of action in the bloodstream.
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